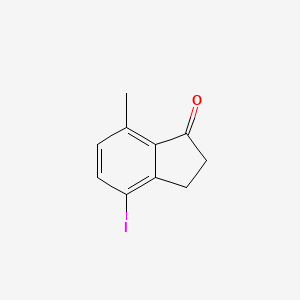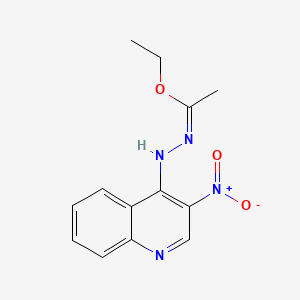
6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Chromen-4-one compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of methyl groups at positions 6 and 7, along with a p-tolyl group at position 2, makes this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone derivatives with aromatic aldehydes in the presence of a base, followed by cyclization to form the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. The use of catalysts and controlled reaction conditions is crucial to achieve the desired product on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethyl-2-(p-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-4-one scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce chroman derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-2-(p-tolyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromen-4-one core and exhibit diverse biological activities.
Benzimidazopyrazinones: These derivatives are synthesized through similar synthetic routes and have comparable chemical properties.
Uniqueness
6,7-Dimethyl-2-(p-tolyl)-4H-chromen-4-one is unique due to the specific substitution pattern on the chromen-4-one core, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 6 and 7, along with a p-tolyl group at position 2, distinguishes it from other chromen-4-one derivatives.
Propiedades
Número CAS |
88952-97-0 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
6,7-dimethyl-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O2/c1-11-4-6-14(7-5-11)17-10-16(19)15-8-12(2)13(3)9-18(15)20-17/h4-10H,1-3H3 |
Clave InChI |
SQVYZYZRHQIGGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)


![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)

![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)



![3,4-Dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15065164.png)

![2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B15065177.png)


